N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O4/c1-27(2)19-7-4-17(5-8-19)20(29-12-10-28(3)11-13-29)15-25-23(30)24(31)26-18-6-9-21-22(14-18)33-16-32-21/h4-9,14,20H,10-13,15-16H2,1-3H3,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLWZNAXOMPJCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide typically involves multiple steps, starting with the preparation of the benzodioxole ring and the dimethylaminophenyl group. These intermediates are then coupled with a piperazine derivative under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. Purification techniques like recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Modifications Among Analogs
The target compound differs from analogs in substituent groups on the ethanediamide linker and piperazine ring. Below is a comparative analysis:
Impact of Substituents on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-(dimethylamino)phenyl group in the target compound (electron-donating) contrasts with 2-fluorophenyl (electron-withdrawing) in and 4-(4-fluorophenyl)piperazine in . This affects solubility and receptor-binding kinetics. The 2-methoxyphenyl group in G856-4185 enhances polarity (logP = 1.75) compared to bulkier hydrophobic groups.
- Piperazine Modifications: 4-Methylpiperazine (target compound and G856-4185 ) increases basicity, favoring interactions with acidic residues in biological targets.
Pharmacological Implications
- Target Compound: The dimethylamino group may enhance interactions with serotonin or dopamine receptors, common in antidepressants and antipsychotics.
- G856-4185 : The methoxy group could improve blood-brain barrier penetration due to balanced lipophilicity.
- Fluorinated Analogs : Fluorine atoms likely improve metabolic stability and bioavailability, as seen in FDA-approved drugs like fluoxetine.
Biological Activity
The compound N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole moiety , which is known for its diverse biological properties. The structure can be represented as follows:
Molecular Structure
| Component | Structure |
|---|---|
| Benzodioxole | Benzodioxole Structure |
| Dimethylamino Group | Dimethylamino Structure |
| Piperazine Ring | Piperazine Structure |
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects, particularly in the following areas:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study indicated that derivatives of benzodioxole have shown promise in targeting various cancer cell lines due to their ability to modulate signaling pathways involved in cell survival and proliferation .
- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains. Its structural components may enhance its interaction with microbial membranes, leading to increased permeability and cell death .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit enzymes such as phospholipase A2, which plays a crucial role in inflammatory processes. Inhibition of this enzyme could lead to reduced inflammation and associated pain .
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, potentially influencing mood and cognitive functions. This is particularly relevant given the presence of the dimethylamino group, which is known for its psychoactive properties .
Case Studies
- Anticancer Efficacy : A study involving the synthesis of related compounds demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7). The IC50 values were reported at approximately 12 μM, indicating potent activity .
- Antimicrobial Testing : In vitro assays revealed that the compound exhibited bactericidal activity against Staphylococcus aureus with an MIC value of 32 μg/mL. This suggests potential use as an antimicrobial agent .
- Neuropharmacology : Research into the neuropharmacological effects showed that derivatives could enhance serotonin receptor activity, suggesting possible applications in treating mood disorders .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of a 1,5-diarylpyrazole core with substituted piperazine derivatives. For example:
- Step 1 : Formation of the benzodioxolyl intermediate via nucleophilic substitution or Suzuki coupling .
- Step 2 : Introduction of the dimethylaminophenyl group using reductive amination or palladium-catalyzed cross-coupling .
- Step 3 : Ethanediamide linkage via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .
- Key Considerations : Optimize reaction stoichiometry to avoid byproducts; use HPLC or TLC for intermediate purity checks .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Confirm substituent positions (e.g., benzodioxolyl protons at δ 6.8–7.2 ppm; piperazine methyl at δ 2.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]+ ~550–600 Da range) .
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., C% ~60–65%) .
Q. What in vitro biological screening models are suitable for initial activity assessment?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or GPCRs due to the compound’s piperazine and dimethylamino motifs .
- Cell-Based Assays : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity profiling via MTT assays .
- Dose-Response Studies : Apply logarithmic concentrations (1 nM–100 µM) to calculate IC50 values .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace benzodioxolyl with benzothiazole; vary piperazine methyl to ethyl) .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Maestro) to identify critical binding motifs .
- Biological Testing : Compare IC50 values across analogs to pinpoint functional group contributions .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer :
- Reproducibility Checks : Validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
- Meta-Analysis : Cross-reference data from kinase profiling vs. cytotoxicity studies to identify context-dependent effects .
- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for direct target engagement .
Q. What strategies optimize solubility and formulation for in vivo studies?
- Methodological Answer :
- Solubility Screening : Test in PEG-400, DMSO, or cyclodextrin-based vehicles .
- Salt Formation : Explore hydrochloride or mesylate salts to enhance aqueous stability .
- Pharmacokinetic Profiling : Conduct bioavailability studies in rodent models with LC-MS/MS quantification .
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Methodological Answer :
- Proteomics : Use SILAC (stable isotope labeling) to identify protein targets in treated cells .
- Molecular Dynamics Simulations : Model interactions with putative targets (e.g., PI3K or mTOR kinases) .
- Gene Expression Profiling : Perform RNA-seq to track downstream pathway modulation (e.g., apoptosis, autophagy) .
Q. What are the challenges in scaling up synthesis without compromising yield?
- Methodological Answer :
- Process Optimization : Replace hazardous reagents (e.g., dichloromethane) with green alternatives (e.g., ethyl acetate) .
- Catalyst Screening : Test Pd/C or Ni catalysts for cost-effective cross-coupling at scale .
- Purification : Implement flash chromatography or recrystallization for bulk purity (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
